2-(4-Methoxyphenyl)acetophenone chemical structure and properties
2-(4-Methoxyphenyl)acetophenone chemical structure and properties
An In-Depth Technical Guide to 2-(4-Methoxyphenyl)acetophenone (Deoxyanisoin)
Introduction: Unveiling a Versatile Ketone Scaffold
2-(4-Methoxyphenyl)acetophenone, more commonly known in literature as Deoxyanisoin or 4,4'-Dimethoxydeoxybenzoin, is a diaryl ketone that serves as a valuable intermediate in organic synthesis.[1][2][3] Its structure, featuring two methoxy-substituted phenyl rings linked by a keto-ethane bridge, provides a unique scaffold endowed with specific electronic and steric properties. This guide offers a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reactivity, with a focus on its potential applications in medicinal chemistry and materials science. For professionals in drug development, understanding the nuances of such building blocks is paramount for the rational design of novel therapeutics.
PART 1: Chemical Identity and Physicochemical Profile
A precise understanding of a molecule's fundamental properties is the bedrock of its application in research and development. Deoxyanisoin is a white to off-white crystalline solid at room temperature, sparingly soluble in water but soluble in organic solvents like chloroform and methanol.[2]
Chemical Structure and Identifiers
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Synonyms: Deoxyanisoin, Desoxyanisoin, Deoxy-p-anisoin, 4,4'-Dimethoxydeoxybenzoin, 4-Methoxybenzyl 4-methoxyphenyl ketone[1][2][3]
Figure 1: 2D Structure of 2-(4-methoxyphenyl)acetophenone.
Physicochemical and Spectroscopic Data Summary
The empirical data gathered from various analytical techniques are crucial for compound identification, purity assessment, and structural elucidation. The following table summarizes the key properties of Deoxyanisoin.
| Property | Value | Source(s) |
| Physical State | White to Off-White Solid | [2] |
| Melting Point | 110-112 °C | [2][5] |
| Boiling Point | ~415.6 °C (at 760 mmHg, estimated) | [5] |
| Water Solubility | Sparingly soluble | [2] |
| ¹H NMR | Spectral data available, confirming aromatic and methoxy protons. | [3] |
| IR Spectrum | Data available, showing characteristic C=O and C-O stretches. | [3][6] |
| Mass Spectrum (EI) | Molecular ion peak consistent with MW 256.30 g/mol . | [4][6][7] |
PART 2: Synthesis and Reactivity
The synthetic accessibility and predictable reactivity of a molecule are critical determinants of its utility as a chemical intermediate. Deoxyanisoin can be synthesized through several established organic chemistry reactions, with its reactivity centered around the ketone functional group and the adjacent methylene bridge.
Synthetic Workflow: Friedel-Crafts Acylation
A robust and widely applicable method for synthesizing aryl ketones is the Friedel-Crafts acylation. For an unsymmetrical ketone like Deoxyanisoin, a logical approach involves the acylation of an aromatic substrate (anisole) with an appropriate acylating agent (4-methoxyphenylacetyl chloride) in the presence of a Lewis acid catalyst.
Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)acetophenone
This protocol is a representative methodology based on standard Friedel-Crafts acylation principles. Researchers should adapt it based on laboratory conditions and scale.
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Catalyst Suspension: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and an inert solvent such as dichloromethane (CH₂Cl₂). Cool the suspension to 0°C in an ice bath.
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Expertise & Experience: The use of anhydrous AlCl₃ and an inert atmosphere is critical to prevent catalyst deactivation by moisture. Dichloromethane is a common solvent as it is unreactive and effectively solubilizes the intermediate acylium ion complex.
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Acyl Chloride Addition: Slowly add 4-methoxyphenylacetyl chloride (1.0 equivalent) dissolved in dichloromethane to the stirred AlCl₃ suspension. Stir for 30 minutes at 0°C to allow for the formation of the acylium ion-catalyst complex.
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Anisole Addition: Add anisole (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Trustworthiness: The methoxy group of anisole is an ortho-, para-director. While some ortho-acylated product may form, the para-substituted product, which leads to the desired Deoxyanisoin, is sterically favored and typically the major product.
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Reaction Quenching: Once the reaction is complete, cautiously pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and quenches the reaction.
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Causality: The acidic workup is necessary to break down the ketone-AlCl₃ complex formed during the reaction, liberating the final product.
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Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or a similar solvent to yield pure 2-(4-methoxyphenyl)acetophenone.
Key Reactivity
The chemical structure of Deoxyanisoin offers several sites for further chemical modification:
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α-Bromination: The methylene protons (α to the carbonyl group) are acidic and can be readily substituted. For instance, reaction with bromine in a solvent like carbon tetrachloride can yield α-bromo-4,4'-dimethoxy-deoxybenzoin.[2] This bromo-derivative is a valuable precursor for introducing nucleophiles at the α-position.
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Carbonyl Group Reactions: The ketone can undergo a wide range of reactions, including reduction to the corresponding alcohol, reductive amination to form amines, or reaction with Grignard reagents to introduce new carbon-carbon bonds.
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Willgerodt-Kindler Reaction: Aryl alkyl ketones like Deoxyanisoin can undergo the Willgerodt-Kindler reaction, which involves heating the ketone with sulfur and a secondary amine (like morpholine) to form a thioamide.[8][9][10] This reaction effectively migrates the carbonyl functionality to the terminal carbon of the alkyl chain.
PART 3: Applications in Drug Discovery and Materials Science
While Deoxyanisoin itself is not an active pharmaceutical ingredient, its structural motifs are present in many biologically active molecules. Its true value lies in its role as a versatile scaffold for the synthesis of more complex target molecules. Acetophenone derivatives are widely used as intermediates in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory drugs.[11][12]
Scaffold for New Chemical Entities (NCEs)
The Deoxyanisoin framework can be systematically modified to explore chemical space in a drug discovery program. The two distinct, electronically-rich phenyl rings and the central keto-linker provide multiple points for diversification.
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Rationale for Drug Development: The presence of two phenyl rings connected by a flexible linker is a common feature in many receptor ligands. The methoxy groups can be demethylated to reveal phenols, which are excellent handles for further functionalization or for acting as hydrogen bond donors.[7] For example, hydroxy-acetophenone derivatives like Paeonol are known to have antioxidant and anti-inflammatory properties, serving as valuable leads in pharmaceutical development.[12][13]
Conclusion
2-(4-Methoxyphenyl)acetophenone (Deoxyanisoin) is more than a simple chemical compound; it is a strategically important building block for synthetic chemists. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an attractive starting point for creating diverse molecular libraries. For researchers in drug discovery and materials science, a thorough understanding of this scaffold's properties and potential for modification is essential for innovating the next generation of functional molecules.
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